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Spectroscopic data (NMR, MS) for 1-Cinnamoyl-3-hydroxypyrrolidine

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Compound of Interest

Compound Name: 1-Cinnamoyl-3-hydroxypyrrolidine

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In-Depth Technical Guide: 1-Cinnamoyl-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to **1-Cinnamoyl-3-hydroxypyrrolidine**, an alkaloid isolated from plants of the Piper genus. The information herein is compiled from peer-reviewed scientific literature to support research and development activities.

Spectroscopic Data

The structural elucidation of **1-Cinnamoyl-3-hydroxypyrrolidine**, specifically the (1E,3S)-isomer, was achieved through detailed spectroscopic analysis. The data presented below is sourced from the isolation and characterization of the natural product from Piper flaviflorum and Piper sarmentosum as reported by Shi et al. in Planta Medica (2017).

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is pivotal for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shift assignments for (1E,3S)-**1-Cinnamoyl-3-hydroxypyrrolidine**.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz
2	3.82	m	_
2	3.65	m	
4	2.10	m	_
4	2.01	m	
5	3.82	m	
5	3.70	m	
3-OH	1.88	br s	
2'	7.53	d	15.4
3'	6.85	d	15.4
2", 6"	7.50	m	_
3", 5"	7.37	m	-
4"	7.37	m	-

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)



Position	Chemical Shift (δ) ppm	
2	51.5	
3	69.9	
4	34.6	
5	46.1	
1'	165.7	
2'	142.3	
3'	119.5	
1"	135.0	
2", 6"	128.9	
3", 5"	129.8	
4"	127.9	

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides information on the elemental composition and exact mass of the compound.

Table 3: Mass Spectrometry Data

Technique	lon	Observed m/z	Calculated m/z	Molecular Formula
HRESIMS	[M+H] ⁺	218.1176	218.1176	C13H16NO2

Experimental Protocols

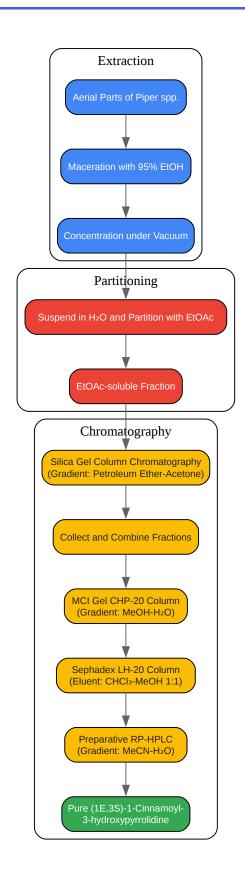
The following protocols are based on the methods described by Shi et al. for the isolation and characterization of **1-Cinnamoyl-3-hydroxypyrrolidine**.



Isolation of the Compound

The isolation workflow involves extraction and chromatographic separation of the natural product from its plant source.





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Caption: Workflow for the isolation of **1-Cinnamoyl-3-hydroxypyrrolidine**.

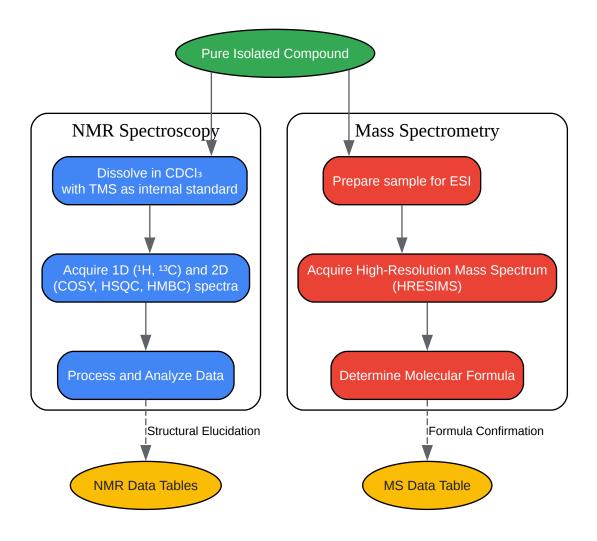


- Extraction: The air-dried and powdered aerial parts of Piper flaviflorum and Piper sarmentosum were macerated with 95% ethanol at room temperature.
- Concentration: The resulting ethanol extract was concentrated under reduced pressure to yield a crude residue.
- Partitioning: The residue was suspended in water and partitioned sequentially with ethyl acetate (EtOAc).
- Column Chromatography: The EtOAc-soluble fraction was subjected to multiple rounds of column chromatography for separation.
 - Silica Gel: The fraction was first separated on a silica gel column using a petroleum etheracetone gradient.
 - MCI Gel: Fractions were further purified on an MCI gel CHP-20 column with a methanolwater gradient.
 - Sephadex LH-20: Subsequent purification was performed using a Sephadex LH-20 column with a chloroform-methanol (1:1) mobile phase.
- Preparative HPLC: Final purification to yield the pure compound was achieved using reversed-phase preparative high-performance liquid chromatography (RP-HPLC) with an acetonitrile-water gradient.

Spectroscopic Analysis

The following details the general procedures for acquiring the spectroscopic data.





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Caption: Analytical workflow for spectroscopic characterization.

- NMR Spectroscopy:
 - Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as the internal standard.
 - ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer.
 - The data was processed to assign the chemical shifts and determine the molecular structure.
- Mass Spectrometry:



- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed to obtain the exact mass.
- The analysis provided the molecular formula C₁₃H₁₅NO₂, confirmed by the [M+H]⁺ ion peak.

This guide provides foundational data for researchers working with **1-Cinnamoyl-3-hydroxypyrrolidine**. For more in-depth information, direct consultation of the primary literature is recommended.

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